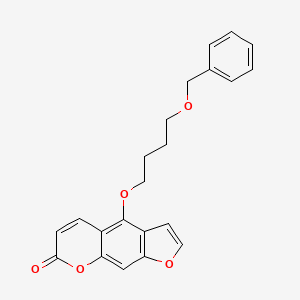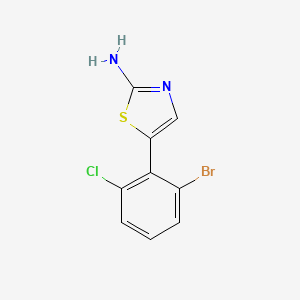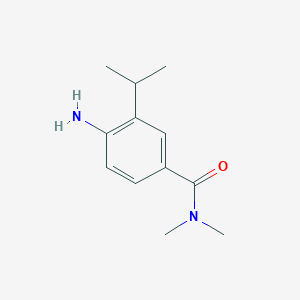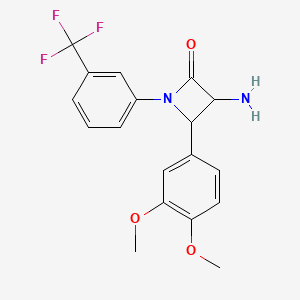
5-(4-Benzyloxybutoxy)psoralen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxybutoxy)psoralen is a synthetic derivative of psoralen, a naturally occurring photoactive compound found in plants. Psoralens are known for their ability to intercalate into DNA and form cross-links upon exposure to ultraviolet light, making them useful in various therapeutic and research applications .
Métodos De Preparación
The synthesis of 5-(4-Benzyloxybutoxy)psoralen involves several steps. One common method includes the alkylation of psoralen with 4-benzyloxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-(4-Benzyloxybutoxy)psoralen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium hydride and alkyl halides.
Aplicaciones Científicas De Investigación
5-(4-Benzyloxybutoxy)psoralen has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe to study DNA interactions and cross-linking mechanisms.
Industry: The compound is used in the development of photochemotherapy drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-(4-Benzyloxybutoxy)psoralen involves its ability to intercalate into DNA and form covalent cross-links upon exposure to ultraviolet light. This cross-linking disrupts DNA replication and transcription, leading to cell apoptosis. The compound primarily targets rapidly dividing cells, making it effective against tumor cells .
Comparación Con Compuestos Similares
5-(4-Benzyloxybutoxy)psoralen is unique compared to other psoralen derivatives due to its specific benzyloxybutoxy substitution, which enhances its photoreactivity and DNA intercalation properties. Similar compounds include:
8-Methoxypsoralen (8-MOP): Commonly used in phototherapy for skin conditions.
5-Methoxypsoralen (5-MOP): Another derivative with similar applications but different photoreactivity.
Trimethylpsoralen: Used in research for its strong DNA cross-linking ability.
Propiedades
Fórmula molecular |
C22H20O5 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-(4-phenylmethoxybutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O5/c23-21-9-8-17-20(27-21)14-19-18(10-13-25-19)22(17)26-12-5-4-11-24-15-16-6-2-1-3-7-16/h1-3,6-10,13-14H,4-5,11-12,15H2 |
Clave InChI |
HMOVAWBSEVWMGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)






![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14777124.png)


